Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Sodium 4-hydroxy-3,3-dimethylbutanoate (CAS 86126-08-1)
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Sodium 4-hydroxy-3,3-dimethylbutanoate (CAS 86126-08-1)
Executive Summary
In modern medicinal chemistry and drug development, the strategic incorporation of aliphatic building blocks is critical for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Sodium 4-hydroxy-3,3-dimethylbutanoate (often referenced under the free acid CAS 86126-08-1 or the sodium salt CAS 2108576-19-6) is a highly versatile bifunctional building block[1]. Featuring both a terminal hydroxyl group and a carboxylate moiety separated by a gem-dimethyl-substituted carbon, this compound serves as a foundational precursor for advanced active pharmaceutical ingredients (APIs). This guide explores its structural logic, mechanistic applications, and provides field-proven protocols for its handling and synthetic integration.
Physicochemical Properties & Structural Logic
The utility of Sodium 4-hydroxy-3,3-dimethylbutanoate lies in its unique structural topology. The presence of the gem-dimethyl group at the C3 position introduces significant steric bulk, which fundamentally alters the molecule's conformational landscape.
Quantitative Data Summary
Table 1: Core Physicochemical Properties
| Property | Value |
|---|---|
| Chemical Name | Sodium 4-hydroxy-3,3-dimethylbutanoate |
| CAS Registry Number | 86126-08-1 (Free Acid) / 2108576-19-6 (Sodium Salt) |
| Molecular Formula | C6H11NaO3 |
| Molecular Weight | 154.14 g/mol [1] |
| SMILES | CC(C)(CO)CC(=O)[O-].[Na+] |
| InChIKey | FZGMFSZGFPECGG-UHFFFAOYSA-M[1] |
| Physical State | Solid (Room Temperature)[1] |
| Purity Standard | ≥ 95.0%[1] |
The Causality of the Salt Form
A common question in synthesis planning is why this building block is commercially supplied and stored as a sodium salt rather than the free acid. The causality is rooted in kinetic stability. The free acid (4-hydroxy-3,3-dimethylbutanoic acid) is highly prone to spontaneous intramolecular esterification (lactonization) to form dihydro-4,4-dimethylfuran-2(3H)-one. This cyclization is drastically accelerated by the Thorpe-Ingold effect [2]. By storing the compound as a carboxylate salt, the nucleophilicity of the hydroxyl group is preserved, and lactonization is thermodynamically and kinetically suppressed.
Mechanistic Role in Medicinal Chemistry
The strategic placement of the gem-dimethyl group is not merely a structural spacer; it is an active design element used to modulate biological activity[3].
The Thorpe-Ingold Effect & Metabolic Stability
The gem-dimethyl substitution expands the local steric bulk via van der Waals repulsion, compressing the internal C-C-C bond angles (the Thorpe-Ingold effect)[2]. In drug design, this conformational restriction reduces the rotational entropy of the molecule, essentially "pre-organizing" the pharmacophore into its bioactive conformation[3]. Furthermore, the steric hindrance at the C3 position effectively blocks metabolic degradation pathways, such as β-oxidation by CYP450 enzymes, thereby extending the drug's half-life.
Mechanistic logic of the gem-dimethyl group in enhancing drug stability and target affinity.
Field-Proven Applications
-
HCV NS5A Inhibitors: Derivatives of this building block, such as (S)-benzyl 2-(tert-butoxycarbonylamino)-4-hydroxy-3,3-dimethylbutanoate, have been utilized in the synthesis of synergistic combinations for Hepatitis C virus treatments[4].
-
BH3 Mimetics (Pro-apoptotic Agents): The framework is used to synthesize 3,6-diamino-pyridazin-3-yl derivatives, which disrupt the interaction between pro-apoptotic and anti-apoptotic Bcl-2 family members[5].
-
ISRIB Prodrugs: tert-butyl 4-hydroxy-3,3-dimethylbutanoate is employed in the development of prodrug modulators of the integrated stress pathway, targeting the eIF2B dimer conformation[6].
Experimental Workflows: Synthesis & Functionalization
To utilize Sodium 4-hydroxy-3,3-dimethylbutanoate effectively, chemists must navigate the risk of lactonization during functionalization. The workflow below illustrates the logic of in situ trapping.
Synthetic workflow for CAS 86126-08-1 highlighting kinetic trapping to prevent lactonization.
Protocol: Controlled Esterification (Self-Validating System)
Objective: Convert the stable sodium salt into a reactive methyl ester while kinetically outcompeting spontaneous lactonization.
Methodology:
-
Preparation: Suspend 1.0 equivalent of Sodium 4-hydroxy-3,3-dimethylbutanoate in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.
-
Causality: Anhydrous conditions prevent the hydrolysis of the alkylating agent, while the aprotic solvent maintains the nucleophilicity of the carboxylate.
-
-
Activation: Add 1.5 equivalents of methyl iodide (MeI) and 0.1 equivalents of tetrabutylammonium iodide (TBAI).
-
Causality: TBAI acts as a phase-transfer catalyst, accelerating the nucleophilic attack of the insoluble carboxylate salt on MeI, ensuring the reaction outpaces any background degradation.
-
-
Reaction: Stir the suspension at 25°C for 12 hours.
-
Validation Check 1: Monitor via TLC (KMnO₄ stain). The product ester will appear as a distinct spot (Rf ~0.6 in 1:1 Hexane/EtOAc), whereas the unreacted salt remains fixed at the baseline.
-
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine (5x) to rigorously remove residual DMF.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Maintain the water bath temperature below 30°C to prevent volatilization of the low-molecular-weight ester.
Analytical Validation & Quality Control
To ensure the integrity of the building block (specifically, confirming that the gem-dimethyl group has not rearranged and the hydroxyl remains intact), the following self-validating analytical checks must be performed on the isolated ester:
-
¹H NMR (CDCl₃, 400 MHz):
-
Validation Check 2: Look for a sharp, highly integrated singlet at ~0.95 ppm (6H) . This confirms the intact gem-dimethyl group.
-
The ester methoxy group will appear as a singlet at ~3.67 ppm (3H) [5].
-
The terminal methylene adjacent to the hydroxyl will appear as a singlet at ~3.40 ppm (2H) .
-
The retention of the hydroxyl proton (often a broad singlet at ~2.5 ppm, exchangeable with D₂O) definitively proves that lactonization did not occur.
-
-
IR Spectroscopy: The presence of a strong, broad absorption band at ~3300–3400 cm⁻¹ (O-H stretch) and a sharp band at ~1735 cm⁻¹ (C=O ester stretch) validates the acyclic structure.
References
Sources
- 1. sodium 4-hydroxy-3,3-dimethylbutanoate | 2108576-19-6 [sigmaaldrich.com]
- 2. Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2015005901A1 - Combinations of hepatitis c virus inhibitors - Google Patents [patents.google.com]
- 5. WO2021018857A1 - 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents - Google Patents [patents.google.com]
- 6. US20220251123A1 - Prodrug modulators of the integrated stress pathway - Google Patents [patents.google.com]
